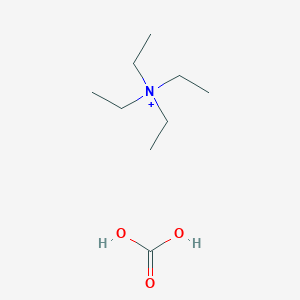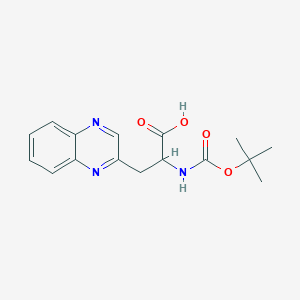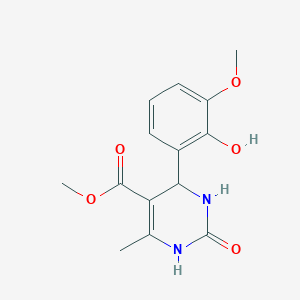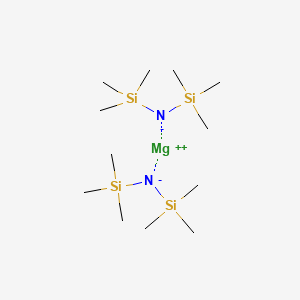
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: is a compound characterized by the presence of three carboxylic acid groups attached to a propene backbone. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond. The compound is labeled with carbon-13 isotopes at the 1, 2, and 3 positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid typically involves the incorporation of carbon-13 isotopes into the starting materials. One common method is the carboxylation of a suitable precursor, such as a 13C-labeled propene derivative, under controlled conditions. The reaction may involve the use of catalysts and specific reagents to ensure the correct geometric configuration and isotopic labeling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the isotopic purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated tricarboxylic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are commonly employed.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated tricarboxylic acids
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
Chemistry: The isotopic labeling of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid makes it a valuable tool in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, the compound can be used as a tracer to study metabolic pathways and enzyme activities involving carboxylic acids.
Industry: In the industrial sector, the compound can be used in the synthesis of specialized materials and as a standard for calibrating analytical instruments.
Mecanismo De Acción
The mechanism by which (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes enhance the sensitivity and resolution of the spectra, allowing for detailed structural analysis. In biological systems, the compound can be incorporated into metabolic pathways, where its isotopic labeling allows for precise tracking and quantification of biochemical processes.
Comparación Con Compuestos Similares
(E)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: The “E” configuration is a geometric isomer with different spatial arrangement around the double bond.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid: The non-labeled version of the compound, lacking the carbon-13 isotopes.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid derivatives: Various esterified or amidated derivatives with different functional groups.
Uniqueness: The unique aspect of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid lies in its isotopic labeling, which provides enhanced capabilities for analytical and research applications. The specific geometric configuration (Z) also contributes to its distinct chemical properties and reactivity compared to its isomers and derivatives.
Propiedades
Fórmula molecular |
C6H6O6 |
|---|---|
Peso molecular |
180.06 g/mol |
Nombre IUPAC |
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
GTZCVFVGUGFEME-JFDKUEQDSA-N |
SMILES isomérico |
[13CH2](/[13C](=[13CH]/[13C](=O)O)/[13C](=O)O)[13C](=O)O |
SMILES canónico |
C(C(=CC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


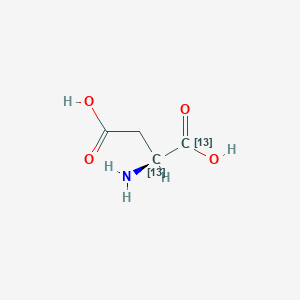

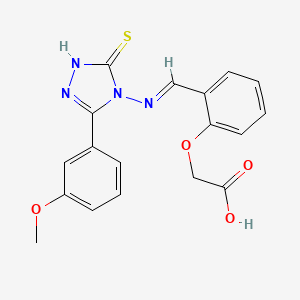

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
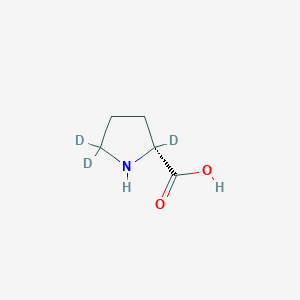

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
